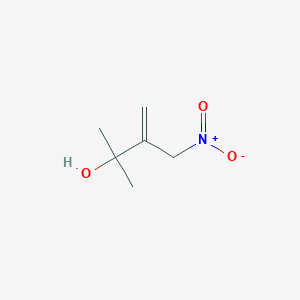

2-Methyl-3-(nitromethyl)but-3-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

938446-25-4 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-methyl-3-(nitromethyl)but-3-en-2-ol |

InChI |

InChI=1S/C6H11NO3/c1-5(4-7(9)10)6(2,3)8/h8H,1,4H2,2-3H3 |

InChI Key |

ZTYFFGCMANOODD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=C)C[N+](=O)[O-])O |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 2 Methyl 3 Nitromethyl but 3 En 2 Ol

Identification of Key Synthons and Architectural Fragments

Retrosynthetic analysis begins with the identification of the target molecule's primary structural components. For 2-Methyl-3-(nitromethyl)but-3-en-2-ol, we can dissect the molecule into two main architectural fragments: the 2-methylbut-3-en-2-ol core and the nitromethyl functionality .

The 2-methylbut-3-en-2-ol fragment is a five-carbon unit containing a tertiary alcohol and a terminal alkene. The nitromethyl group (-CH₂NO₂) is a simple yet reactive functional group. The corresponding synthons, which are idealized fragments resulting from a disconnection, can be envisioned as follows:

| Architectural Fragment | Corresponding Synthon | Polarity |

| 2-Methylbut-3-en-2-ol core | A C₅ electrophilic synthon | C+ |

| Nitromethyl functionality | A C₁ nucleophilic synthon | C- |

This initial analysis suggests that the key bond formation in the synthesis of the target molecule would likely be the carbon-carbon bond connecting these two fragments.

Primary Disconnection Strategies

With the key fragments identified, we can now explore specific disconnection strategies. These disconnections represent the reverse of known chemical reactions.

Carbon-Carbon Bond Cleavages

The most logical C-C bond to disconnect is the one between the carbon bearing the nitro group and the vinyl group of the butenol (B1619263) core. This disconnection is represented as C-C bond 'a' in the target molecule.

Disconnection 'a' : This cleavage leads to a resonance-stabilized nitronate anion (a nucleophile) and an allylic carbocation (an electrophile) or a related electrophilic species. This disconnection strategy points directly towards a Henry reaction (or nitroaldol reaction), a classic method for forming β-nitro alcohols through the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this context, the disconnection suggests the reaction between nitromethane (B149229) and a suitable α,β-unsaturated ketone precursor.

Carbon-Heteroatom Bond Cleavages

Another important disconnection involves the carbon-oxygen bond of the tertiary alcohol. This is a common strategy in the retrosynthesis of alcohols.

Disconnection of the C-O bond : This disconnection points to the reaction of a ketone with an organometallic reagent. In the context of our target molecule, this would involve disconnecting the bond between the oxygen and the quaternary carbon. This leads to a ketone and a vinyl organometallic species.

Potential Precursors and Accessible Building Blocks

Based on the disconnection strategies, we can now identify potential real-world precursors and readily available building blocks for the synthesis of this compound.

Precursors to the 2-Methylbut-3-en-2-ol Core Structure

The 2-methylbut-3-en-2-ol core can be synthesized from several commercially available starting materials. A common and industrially significant route involves the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114). prepchem.com

From 2-Methyl-3-butyn-2-ol: This precursor can be selectively hydrogenated to the desired alkene using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead). prepchem.com

Synthesis of 2-Methyl-3-butyn-2-ol: This alkynyl alcohol is readily prepared on a large scale through the Favorskii reaction, which involves the base-catalyzed addition of acetylene (B1199291) to acetone. wikipedia.org

Another potential, though less common, laboratory-scale synthesis of 2-methyl-3-buten-2-ol (B93329) involves the reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis with an aqueous base. google.com

| Precursor | Starting Materials | Reaction Type |

| 2-Methyl-3-buten-2-ol | 2-Methyl-3-butyn-2-ol, H₂ | Partial Hydrogenation |

| 2-Methyl-3-butyn-2-ol | Acetone, Acetylene | Favorskii Reaction |

| 2-Methyl-3-buten-2-ol | Isoprene, Hydrohalide, Base | Hydrolysis |

Strategies for Introduction of the Nitromethyl Functionality

The introduction of the nitromethyl group is a critical step in the proposed synthesis. Based on the C-C bond disconnection discussed earlier, the most direct approach would be a variation of the Henry reaction.

Henry (Nitroaldol) Reaction: The Henry reaction involves the condensation of a nitroalkane with a carbonyl compound in the presence of a base. wikipedia.org For our target molecule, a plausible forward reaction would involve the conjugate addition of the nitromethane anion to an α,β-unsaturated ketone, such as 3-methylbut-3-en-2-one. This would be followed by the reduction of the ketone to the tertiary alcohol.

Alternatively, an allylic substitution reaction on a suitable precursor derived from 2-methyl-3-buten-2-ol could be envisioned. This might involve converting the hydroxyl group into a good leaving group and then displacing it with the nitromethane anion. However, this approach could be complicated by competing elimination reactions and regioselectivity issues.

| Strategy | Reactants | Key Transformation |

| Henry Reaction | 3-Methylbut-3-en-2-one, Nitromethane | Conjugate Addition |

| Allylic Substitution | A derivative of 2-methyl-3-buten-2-ol with a leaving group, Nitromethane anion | Nucleophilic Substitution |

Reaction Mechanisms and Mechanistic Studies Pertaining to 2 Methyl 3 Nitromethyl but 3 En 2 Ol

Mechanistic Pathways of Henry Reaction and β-Nitroalcohol Formation

The Henry reaction, also known as the nitroaldol reaction, is a classic method for forming carbon-carbon bonds by combining a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgencyclopedia.pub This process results in the formation of a β-nitroalcohol. sciencemadness.org The entire sequence is reversible. wikipedia.org

Deprotonation of Nitroalkanes and Nitronate Anion Generation

The initial and crucial step of the Henry reaction is the deprotonation of the nitroalkane at the α-carbon (the carbon adjacent to the nitro group) by a base. sciencemadness.orgyoutube.com The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-hydrogens, making them susceptible to removal by a base. wikipedia.org

The pKa values of most simple nitroalkanes are approximately 17 in DMSO, indicating their relative acidity. wikipedia.orgsciencemadness.org Upon deprotonation, a resonance-stabilized anion known as a nitronate is formed. encyclopedia.pubsciencemadness.org The negative charge is delocalized between the α-carbon and the two oxygen atoms of the nitro group, which stabilizes the intermediate. Although the anion has nucleophilic character at both the carbon and oxygen atoms, it is the carbon that predominantly acts as the nucleophile in the subsequent step of the Henry reaction. wikipedia.org

| Nitroalkane | Approximate pKa (in water) | Approximate pKa (in DMSO) |

|---|---|---|

| Nitromethane (B149229) | 10.2 | 17.2 |

| Nitroethane | 8.5 | 16.7 |

| 2-Nitropropane | 7.7 | - |

Table 1: Approximate pKa values of common nitroalkanes. The acidity of the α-proton is crucial for the formation of the nitronate anion, the key nucleophile in the Henry reaction. wikipedia.orgsciencemadness.orgnih.govnih.gov

Nucleophilic Addition of Nitronate to Carbonyl Electrophiles

Once generated, the nucleophilic carbon of the nitronate anion attacks the electrophilic carbon of the carbonyl group (of an aldehyde or ketone). wikipedia.org This nucleophilic addition results in the formation of a new carbon-carbon bond and a β-nitro alkoxide intermediate. wikipedia.orgencyclopedia.pub This step is analogous to the key bond-forming step in the aldol (B89426) reaction. encyclopedia.pub The reaction rate can be influenced by the solvent, with reactions proceeding more slowly in protic solvents like water compared to aprotic solvents like DMSO. nih.gov

Proton Transfer and Stereochemical Outcomes

The final step in the formation of the β-nitroalcohol is the protonation of the β-nitro alkoxide intermediate. wikipedia.orgsciencemadness.org This is typically accomplished by the conjugate acid of the base used in the initial deprotonation step. wikipedia.org

Because all steps of the Henry reaction are reversible, and the α-carbon of the nitroalkane can be easily deprotonated and reprotonated (a process known as epimerization), the reaction often yields a mixture of diastereomers (e.g., syn and anti products) when new stereocenters are formed. wikipedia.org Achieving stereoselectivity can be challenging and often requires modified conditions, such as the use of chiral metal catalysts that coordinate to both the nitronate and the carbonyl compound to direct the approach of the nucleophile. wikipedia.orgencyclopedia.pub Theoretical calculations suggest that the transition state geometry, which is influenced by steric effects between the substituents, plays a key role in determining the stereochemical outcome. wikipedia.orgrsc.org

Mechanisms of Functional Group Interconversions on the β-Nitroalcohol Framework

The β-nitroalcohol products of the Henry reaction are valuable synthetic intermediates because both the nitro and hydroxyl groups can be readily converted into other functional groups. wikipedia.orgencyclopedia.pub

Dehydration Mechanisms to Nitroalkenes

β-nitroalcohols that have a hydrogen atom on the α-carbon can undergo dehydration to form nitroalkenes. wikipedia.orgorganic-chemistry.org This elimination reaction is often base-catalyzed and typically proceeds through an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. wikipedia.orgaakash.ac.in

The E1cB mechanism is favored due to two key features of the substrate: the presence of a highly acidic proton at the α-carbon (made acidic by the adjacent nitro group) and a poor leaving group (the hydroxide (B78521), -OH). wikipedia.orgdalalinstitute.com The mechanism involves two steps:

Deprotonation: A base removes the acidic α-proton to form a stable, resonance-delocalized nitronate anion (the conjugate base). wikipedia.orgaakash.ac.inblogspot.com

Loss of Leaving Group: The lone pair on the carbon then expels the hydroxide leaving group from the β-carbon, resulting in the formation of a carbon-carbon double bond. aakash.ac.inblogspot.com This second step is typically the slow, rate-determining step of the reaction. aakash.ac.in

The resulting nitroalkenes are themselves useful synthetic intermediates, acting as potent Michael acceptors for conjugate addition reactions. wikipedia.org

Reduction Mechanisms of Nitro Groups (e.g., to Amines)

The nitro group of a β-nitroalcohol can be reduced to a primary amine, yielding a β-amino alcohol, which is a highly valuable structural motif in pharmaceuticals. wikipedia.orgchemistry-reaction.com Several methods are available for this transformation, each with its own mechanistic pathway.

Catalytic Hydrogenation: This is a common and efficient method for reducing nitro groups. masterorganicchemistry.comunacademy.com The reaction is typically carried out using molecular hydrogen (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The mechanism is believed to involve the adsorption of both the nitro compound and hydrogen onto the catalyst surface. orientjchem.org The reduction proceeds stepwise through several intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. researchgate.netnih.govresearchgate.net This pathway involves the successive addition of hydrogen across the nitrogen-oxygen bonds. researchgate.net

Oxidation Pathways (e.g., to α-nitro ketones)

The oxidation of the tertiary alcohol in 2-Methyl-3-(nitromethyl)but-3-en-2-ol is not feasible without cleavage of a carbon-carbon bond. However, if we consider a constitutional isomer, 3-(nitromethyl)but-3-en-2-ol, which is a secondary alcohol, oxidation to the corresponding α-nitro ketone, 3-(nitromethyl)but-3-en-2-one, can be readily accomplished.

Standard oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents. The mechanism of oxidation, for instance with chromic acid (H₂CrO₄), typically involves the formation of a chromate (B82759) ester intermediate. The alcohol oxygen attacks the chromium atom, and after a proton transfer, a chromate ester is formed. A base, which could be water or another alcohol molecule, then abstracts the proton from the carbon bearing the hydroxyl group, leading to the elimination of H₂CrO₃ and the formation of the ketone.

Table 1: Proposed Oxidation of a Secondary Alcohol Analogue

| Reactant | Reagent | Intermediate | Product |

|---|

It is important to note that the tertiary nature of the alcohol in this compound renders it resistant to direct oxidation that preserves the carbon skeleton.

Denitration Mechanisms

The removal of the nitro group, or denitration, from an allylic position can proceed through several mechanistic pathways. In the case of this compound, the nitro group is in a position allylic to the double bond, which significantly influences its reactivity.

One plausible mechanism for denitration involves a wikipedia.orgucla.edu sigmatropic rearrangement. Upon heating, allylic nitro compounds can rearrange to form allylic nitrites. These nitrite (B80452) esters are often unstable and can subsequently cleave to generate an allylic alcohol and release nitrous acid (HNO₂), or its decomposition products. This process would lead to the formation of 2-methyl-3-(hydroxymethyl)but-3-en-2-ol.

Another potential pathway for denitration is through nucleophilic substitution. A nucleophile can attack the carbon bearing the nitro group, displacing it as a nitrite ion (NO₂⁻). The allylic nature of the substrate could also allow for an Sₙ2' mechanism, where the nucleophile attacks the terminal carbon of the double bond, leading to a shift of the double bond and expulsion of the nitrite ion from the allylic position. The feasibility of this pathway would depend on the nature of the nucleophile and the reaction conditions.

Mechanistic Considerations for Reactions Involving the Allylic Alcohol System

The allylic alcohol moiety in this compound is a key functional group that dictates a significant portion of its chemical reactivity.

Carbocation Formation and Rearrangements (e.g., allylic rearrangements)

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group, water. Departure of the water molecule would generate a tertiary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the tertiary carbon and the terminal carbon of the original double bond.

This delocalization means that a nucleophile can attack at either of these electrophilic centers, leading to the formation of two different constitutional isomers. Attack at the tertiary carbon would result in the original substitution pattern, while attack at the terminal carbon would lead to an allylic rearrangement.

Table 2: Products from Nucleophilic Attack on the Allylic Carbocation

| Nucleophile Attack Site | Product |

|---|---|

| Tertiary Carbon | 2-Methyl-3-(nitromethyl)but-3-en-2-yl substituted product |

Furthermore, the stability of the carbocation and the resulting alkene products will influence the product distribution. The formation of a more substituted, and thus more stable, double bond is often a driving force in such rearrangements. libretexts.orglibretexts.org

Nucleophilic Additions to Unsaturated Systems

The double bond in this compound is susceptible to electrophilic addition reactions. In the presence of an electrophile (E⁺), the π electrons of the double bond can act as a nucleophile, leading to the formation of a carbocation intermediate. The regioselectivity of this addition will be governed by the stability of the resulting carbocation (Markovnikov's rule).

Given the structure of this compound, the addition of an electrophile to the terminal carbon of the double bond would generate a more stable tertiary carbocation adjacent to the carbon bearing the nitro group. A subsequent attack by a nucleophile (Nu⁻) would complete the addition reaction.

Pericyclic Reactions (e.g., Claisen rearrangements involving allylic alcohols)

The Claisen rearrangement is a powerful ucla.eduucla.edu-sigmatropic rearrangement that typically involves an allyl vinyl ether. wikipedia.orgucla.edumychemblog.comorganic-chemistry.orgmasterorganicchemistry.com For this compound to undergo a Claisen rearrangement, it would first need to be converted into a suitable allyl vinyl ether derivative.

For instance, reaction of the alcohol with a vinyl ether in the presence of an acid catalyst would form an intermediate that could then undergo the rearrangement upon heating. The mechanism is concerted, proceeding through a cyclic, chair-like transition state. This would result in the formation of a γ,δ-unsaturated carbonyl compound, with the carbon skeleton having been reorganized. The stereochemistry of the starting allylic alcohol can be transferred to the newly formed stereocenters in the product, making this a stereospecific reaction.

Stereochemical Aspects in the Synthesis and Reactions of 2 Methyl 3 Nitromethyl but 3 En 2 Ol

Enantioselective and Diastereoselective Synthesis

The creation of the chiral center in 2-Methyl-3-(nitromethyl)but-3-en-2-ol necessitates the use of asymmetric synthesis methodologies. Key strategies include chiral catalysis in Henry reactions, the use of chiral auxiliaries, and kinetic resolution processes.

The nitroaldol (Henry) reaction is a powerful C-C bond-forming reaction for the synthesis of β-nitro alcohols. nih.gov The asymmetric variant of this reaction, employing chiral catalysts, represents a direct and atom-economical approach to enantiomerically enriched products. nih.gov For the synthesis of this compound, this would involve the reaction between 2-methyl-3-buten-2-one and nitromethane (B149229) in the presence of a chiral catalyst.

A variety of chiral metal complexes have been developed to catalyze asymmetric Henry reactions with high enantioselectivity. organic-chemistry.orgmdpi.com Copper and cobalt complexes with chiral ligands are among the most successful. nih.govorganic-chemistry.org For instance, copper(II) complexes with bis(oxazoline) or diamine ligands have demonstrated high efficiency in promoting the enantioselective addition of nitromethane to carbonyl compounds. mdpi.com

The general mechanism involves the coordination of both the carbonyl compound and the nitronate (formed from nitromethane and a base) to the chiral metal center. This coordination organizes the transition state in a way that one of the enantiotopic faces of the carbonyl is preferentially attacked by the nucleophile, leading to the formation of one enantiomer in excess.

Table 1: Representative Examples of Chiral Catalysis in Asymmetric Henry Reactions for the Synthesis of Tertiary Nitroalcohols

| Catalyst/Ligand System | Aldehyde/Ketone Substrate | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Cu(II)-Box | Aromatic Ketones | 85-95% | N/A | mdpi.com |

| Co(II)-Salen | Aliphatic Ketones | 80-92% | N/A | nih.gov |

| Zn-Amino Alcohol | Aromatic Aldehydes | up to 98% | up to 95:5 | organic-chemistry.org |

This table presents illustrative data from the literature for analogous reactions, as specific data for this compound is not available.

An alternative approach to induce stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of this compound, a chiral auxiliary could be attached to either the nitromethane or the ketone precursor. However, the application of chiral auxiliaries in Henry reactions is less common than chiral catalysis.

Chiral pool synthesis utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials. While a viable strategy for many chiral molecules, a straightforward retrosynthetic pathway from a common chiral pool starting material to this compound is not immediately apparent.

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, a racemic mixture of the alcohol could be subjected to an enzymatic acylation. Chiral lipases are known to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the unreacted enantiomerically enriched alcohol from the acylated product. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of conventional kinetic resolution. In DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For allylic alcohols, this is often achieved by combining an enzymatic resolution with a metal catalyst (e.g., a ruthenium complex) that facilitates the racemization of the unreacted alcohol.

Table 2: Illustrative Comparison of Kinetic vs. Dynamic Kinetic Resolution of Racemic Alcohols

| Resolution Method | Chiral Catalyst/Reagent | Maximum Theoretical Yield (%) | Typical Enantiomeric Excess (ee %) |

| Kinetic Resolution | Lipase | 50% | >95% |

| Dynamic Kinetic Resolution | Lipase + Ru-catalyst | 100% | >99% |

This table provides a conceptual comparison. Specific data for this compound is not available.

Stereocontrol in Subsequent Transformations

Once enantiomerically enriched this compound is obtained, the existing stereocenter can direct the stereochemical outcome of subsequent reactions. The hydroxyl and nitro functionalities, as well as the double bond, offer multiple sites for further synthetic manipulations. For example, the reduction of the nitro group to an amine would lead to a chiral amino alcohol, a valuable synthon in medicinal chemistry. The stereochemistry of the newly formed amino group could potentially be influenced by the adjacent chiral center. Similarly, epoxidation of the double bond would result in the formation of two new stereocenters, with the facial selectivity of the epoxidation being potentially directed by the neighboring chiral tertiary alcohol.

Spectroscopic Methods for Stereoisomer Characterization (e.g., Chiral HPLC)

The determination of the enantiomeric purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating and quantifying enantiomers. mdpi.com

The choice of the chiral stationary phase is critical and often depends on the functional groups present in the analyte. For a nitroallylic alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times.

Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. However, this indirect method is generally more laborious than direct analysis on a CSP.

Table 3: Common Chiral Stationary Phases for HPLC Separation of Chiral Alcohols

| Chiral Stationary Phase Type | Common Trade Names | Principle of Separation |

| Polysaccharide-based | Chiralcel®, Chiralpak® | Hydrogen bonding, dipole-dipole interactions, inclusion complexation |

| Pirkle-type | (R,R)-Whelk-O1® | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Cyclodextrin-based | Cyclobond® | Inclusion complexation |

This table lists common CSPs suitable for the separation of chiral alcohols.

Chemical Transformations and Derivatization Strategies for 2 Methyl 3 Nitromethyl but 3 En 2 Ol

Reactions of the Nitro Group

The nitro group is a highly versatile functional group in organic synthesis, capable of undergoing a wide range of transformations. In the context of 2-Methyl-3-(nitromethyl)but-3-en-2-ol, the primary nitro group can be readily converted into other important functional groups such as amines, hydroxylamines, oximes, and carbonyls. Furthermore, the acidity of the α-proton allows for the formation of a nitronate intermediate, which exhibits potent nucleophilic character.

Reductive Transformations (e.g., to amines, hydroxylamines, oximes)

The reduction of the nitro group is a fundamental transformation that provides access to various nitrogen-containing compounds. The specific product obtained is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction to Amines: The complete reduction of the nitro group to a primary amine represents a significant transformation, yielding 3-(aminomethyl)-2-methylbut-3-en-2-ol. This conversion can be achieved using several well-established methods. Catalytic hydrogenation is a common and efficient approach, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com Metal hydrides, particularly lithium aluminum hydride (LiAlH₄), are also effective for the reduction of aliphatic nitro compounds to amines. commonorganicchemistry.com Additionally, reductions using metals like iron or zinc in acidic media provide a milder alternative. wikipedia.orgcommonorganicchemistry.com

Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine (B1172632), N-(2-hydroxy-2-methylbut-3-en-1-yl)hydroxylamine. This transformation can be selectively achieved using specific reagents. For instance, diborane (B8814927) is known to reduce aliphatic nitro compounds to hydroxylamines. wikipedia.org Another common method involves the use of zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.orgmdpi.com

Reduction to Oximes: The nitro group can also be converted to an oxime functionality. This transformation is typically accomplished using metal salts such as tin(II) chloride or chromium(II) chloride. wikipedia.org Controlled catalytic hydrogenation can also be employed to stop the reduction at the oxime stage. wikipedia.org Visible light photoredox catalysis has emerged as a remarkably mild and environmentally benign protocol for the reduction of nitro compounds to their corresponding oximes. researchgate.net

| Target Functional Group | Reagent/System | General Applicability |

|---|---|---|

| Amine | H₂, Pd/C or Raney Nickel | Common method for both aliphatic and aromatic nitro groups. commonorganicchemistry.com |

| LiAlH₄ | Effective for aliphatic nitro compounds. commonorganicchemistry.com | |

| Fe, H⁺ (e.g., Acetic Acid) | Mild method, tolerant of other reducible groups. commonorganicchemistry.com | |

| Zn, H⁺ (e.g., Acetic Acid) | Mild alternative to Fe/H⁺. commonorganicchemistry.com | |

| Hydroxylamine | Diborane (B₂H₆) | Specific for converting aliphatic nitro compounds to hydroxylamines. wikipedia.org |

| Zn, NH₄Cl | A classic method for hydroxylamine synthesis from nitro compounds. wikipedia.orgmdpi.com | |

| Oxime | SnCl₂ or CrCl₂ | Utilizes metal salts for the conversion. wikipedia.org |

| Visible Light Photoredox Catalysis | A modern, mild, and environmentally friendly approach. researchgate.net |

Nef Reaction and Analogous Conversions to Carbonyl Compounds

The Nef reaction is a cornerstone transformation for converting a primary or secondary nitroalkane into a carbonyl compound. organic-chemistry.orgwikipedia.org This reaction proceeds via the formation of a nitronate salt, which is subsequently hydrolyzed under acidic conditions to yield an aldehyde or ketone. For this compound, the primary nitro group can be transformed into a formyl group, yielding 3-hydroxy-3-methyl-2-methylenebutanal.

The classical Nef reaction involves two key steps:

Deprotonation: The nitroalkane is treated with a base to form a stable nitronate salt. The α-hydrogen to the nitro group is acidic enough (pKa ≈ 17 in DMSO) for this deprotonation to occur readily. wikipedia.org

Acid Hydrolysis: The pre-formed nitronate salt is then added to a strong aqueous acid (e.g., sulfuric acid), leading to the formation of the carbonyl compound and nitrous oxide. organic-chemistry.orgwikipedia.org

Several modifications to the original Nef reaction have been developed to improve yields and broaden its applicability. Oxidative methods, using reagents like potassium permanganate (B83412) (KMnO₄) or ozone, can cleave the nitronate to form the carbonyl. organic-chemistry.orgwikipedia.org Reductive methods, such as the McMurry reaction employing titanium(III) chloride (TiCl₃), can also effect the conversion of nitro compounds to carbonyls, often proceeding through an intermediate oxime which is then hydrolyzed. organic-chemistry.orgmdma.ch

| Method | Reagents | Description |

|---|---|---|

| Classical Nef Reaction | 1. Base (e.g., NaOH, NaOEt) 2. Strong Acid (e.g., H₂SO₄) | The standard procedure involving hydrolysis of a nitronate salt in strong acid. organic-chemistry.orgwikipedia.org |

| Oxidative Cleavage | Oxone®, Ozone (O₃), KMnO₄ | These strong oxidizing agents cleave the nitronate double bond. organic-chemistry.orgwikipedia.org |

| Reductive Method (McMurry) | TiCl₃ | Reduces the nitro compound or nitronate, leading to the carbonyl compound. mdma.ch |

| Metal-Free Oxygenation | Base, O₂ | A method for converting nitroalkenes to ketones, which could be adapted. nii.ac.jp |

Nucleophilic Reactivity of Nitronates (e.g., Michael additions, 1,3-dipolar cycloadditions)

The formation of a nitronate anion from this compound by deprotonation unlocks a rich spectrum of nucleophilic reactivity. This intermediate can participate in various carbon-carbon bond-forming reactions.

Michael Additions: As a potent carbon nucleophile, the nitronate can undergo conjugate addition (Michael addition) to a wide range of α,β-unsaturated carbonyl compounds and other Michael acceptors. acs.orgarkat-usa.orgfrontiersin.org This reaction is a powerful tool for extending the carbon chain and introducing new functionalities. The reaction of the nitronate derived from this compound with an enone, for example, would lead to the formation of a 1,4-dicarbonyl precursor after a subsequent Nef reaction. arkat-usa.org Silyl (B83357) nitronates, formed by reacting the nitroalkane with a silyl chloride in the presence of a base, are also effective nucleophiles in Michael additions, often catalyzed by fluoride (B91410) sources. acs.orguclouvain.be

1,3-Dipolar Cycloadditions: Nitronates are isoelectronic with the allyl anion and can function as 1,3-dipoles. chesci.com In this capacity, they can react with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition reaction to form five-membered heterocyclic rings. chesci.commdpi.comchem-station.com The reaction of the nitronate of this compound with an alkene would yield a substituted isoxazolidine (B1194047), which can be further transformed. Silyl nitronates also participate in these cycloadditions to furnish 2-isoxazolines. uclouvain.be

Reactions of the Hydroxyl Group

The tertiary allylic alcohol moiety in this compound is another key site for chemical modification, allowing for dehydration reactions to form new olefins or protection/functionalization via esterification and etherification.

Dehydration to Olefins (e.g., nitroalkenes)

The tertiary allylic alcohol can undergo dehydration to introduce an additional carbon-carbon double bond. Given the structure of the starting material, elimination of water would lead to the formation of a conjugated diene system. The expected product from the dehydration of this compound is 2-methyl-3-(nitromethyl)buta-1,3-diene. The synthesis of conjugated nitrodienes is a topic of significant interest in organic chemistry. acs.org This reaction is typically catalyzed by acid, which protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a stabilized allylic carbocation, which then loses a proton to form the conjugated diene.

Esterification and Etherification for Protection or Functionalization

To prevent the hydroxyl group from interfering with reactions at other sites of the molecule, it can be temporarily "protected" by converting it into a less reactive ether or ester. libretexts.org This strategy is crucial in multi-step syntheses.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This not only protects the alcohol but can also be used to introduce specific functional groups. The resulting ester can be easily hydrolyzed back to the alcohol under acidic or basic conditions. libretexts.org

Etherification: Formation of an ether is another common strategy for protecting alcohols. masterorganicchemistry.com For tertiary alcohols, silyl ethers are particularly useful. Reaction with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole, affords a stable silyl ether. highfine.com These groups are robust under many reaction conditions but can be selectively removed using a fluoride source (e.g., TBAF). Other ether protecting groups include the benzyl (B1604629) (Bn) ether, which is stable to many reagents but can be removed by catalytic hydrogenolysis. uobaghdad.edu.iq

| Protecting Group Type | Protecting Group | Reagents for Introduction | Conditions for Removal |

|---|---|---|---|

| Ester | Acetate (Ac) | Acetyl chloride or Acetic anhydride, Pyridine | Acid or Base Hydrolysis (e.g., K₂CO₃, MeOH) |

| Benzoate (Bz) | Benzoyl chloride, Pyridine | Acid or Base Hydrolysis | |

| Ether | Benzyl (Bn) | Benzyl bromide (BnBr), NaH | Catalytic Hydrogenolysis (H₂, Pd/C) uobaghdad.edu.iq |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | Fluoride ion (e.g., TBAF) or Acid (e.g., HCl, AcOH) highfine.com | |

| Triphenylmethyl (Trityl, Tr) | Trityl chloride (TrCl), Pyridine | Mild Acid (e.g., AcOH) or Hydrogenolysis highfine.com |

Oxidation of the Tertiary Alcohol (if unusual conditions allow)

Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. However, the allylic nature of the alcohol in this compound allows for oxidation under specific, unconventional conditions. One such method is the Babler oxidation, which employs pyridinium (B92312) chlorochromate (PCC) to achieve an oxidative transposition of tertiary allylic alcohols to form enones. wikipedia.org

This reaction proceeds through the formation of a chromate (B82759) ester, followed by a mdpi.commdpi.com-sigmatropic rearrangement and subsequent oxidation to yield an α,β-unsaturated ketone. wikipedia.org While this reaction is effective, it utilizes a toxic hexavalent chromium reagent. wikipedia.org Alternative, milder reagents have been developed for similar transformations. When a tertiary allylic alcohol is allylic, it can undergo a migration of the double bond (an allylic shift) followed by the oxidation of the alcohol. pearson.com Bobbitt's reagent is a notable example of a reagent used for this purpose. pearson.com

| Reaction | Reagent | Potential Product | Notes |

|---|---|---|---|

| Babler Oxidation | Pyridinium chlorochromate (PCC) | 4-Methyl-3-(nitromethyl)pent-3-en-2-one | Proceeds via an oxidative transposition. wikipedia.org |

| Allylic Oxidation with Allylic Shift | Bobbitt's Reagent | 4-Methyl-3-(nitromethyl)pent-3-en-2-one | Involves migration of the double bond. pearson.com |

Reactions of the Alkene Moiety

The conjugated nitroalkene functionality in this compound is highly activated towards a range of reactions, particularly those involving the carbon-carbon double bond.

Electrophilic additions to the alkene in this compound would proceed with the nitro group directing the regioselectivity. The strong electron-withdrawing nature of the nitro group makes the β-carbon electrophilic.

Hydrohalogenation: The addition of hydrogen halides (HX) to nitroalkenes is expected to follow a Michael-type addition mechanism. The nucleophilic halide ion would attack the electrophilic β-carbon, with the proton subsequently adding to the α-carbon.

Hydration: Acid-catalyzed hydration would similarly involve the addition of water across the double bond. The nucleophilic attack of water at the β-carbon would be followed by protonation at the α-carbon to yield a β-hydroxy nitro compound.

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in cycloaddition reactions.

Diels-Alder Reaction: This [4+2] cycloaddition would involve the reaction of the nitroalkene with a conjugated diene. wikipedia.org The nitro group acts as a strong electron-withdrawing group, activating the dienophile for reaction with electron-rich dienes. This reaction is a powerful tool for the formation of six-membered rings with good stereochemical control. wikipedia.orgorganic-chemistry.org

[3+2] Cycloaddition: Nitroalkenes are also known to participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides. wikipedia.orguchicago.edu These reactions lead to the formation of five-membered heterocyclic rings. For instance, the reaction with a nitrone would yield an isoxazolidine ring. wikipedia.org

| Reaction Type | Reactant | Potential Product Class |

|---|---|---|

| Diels-Alder [4+2] | Conjugated diene (e.g., butadiene) | Substituted cyclohexene |

| [3+2] Cycloaddition | Nitrone | Substituted isoxazolidine |

| [3+2] Cycloaddition | Azomethine ylide | Substituted pyrrolidine |

Olefin metathesis offers a powerful strategy for carbon-carbon bond formation. nih.gov For this compound, both cross-metathesis and ring-closing metathesis could be envisioned, depending on the reaction partner.

Cross-Metathesis (CM): Reaction with another olefin in the presence of a suitable catalyst (e.g., Grubbs' catalyst) would lead to new, more complex nitroalkenes. The nitro group is generally well-tolerated in these reactions. organic-chemistry.orgacs.org

Ring-Closing Metathesis (RCM): If an additional alkene functionality were introduced into the molecule, intramolecular RCM could be employed to construct cyclic structures. RCM is a highly effective method for the synthesis of rings of various sizes. organic-chemistry.orgwikipedia.org

Tandem, Cascade, and Multi-Component Reactions Involving Multiple Functional Groups

The presence of both a nucleophilic alcohol and an electrophilic nitroalkene within the same molecule makes this compound an ideal substrate for tandem, cascade, or multi-component reactions. These reactions, where multiple bonds are formed in a single operation, offer a highly efficient approach to complex molecules.

A potential cascade could be initiated by a Michael addition to the nitroalkene, which then sets the stage for a subsequent reaction involving the alcohol. For example, a conjugate addition of a nucleophile to the nitroalkene could be followed by an intramolecular cyclization involving the tertiary alcohol. Such cascade reactions are powerful tools in organic synthesis for the rapid construction of complex molecular frameworks. researchgate.net

Synthetic Applications and Utility of 2 Methyl 3 Nitromethyl but 3 En 2 Ol As an Intermediate

Building Block in Complex Molecule Synthesis

The structure of 2-Methyl-3-(nitromethyl)but-3-en-2-ol incorporates several reactive sites that, in principle, make it a versatile building block for the synthesis of more complex molecular architectures. The nitro group can be reduced to an amine or used in C-C bond-forming reactions, the alkene can undergo various addition and cycloaddition reactions, and the tertiary alcohol can be derivatized or eliminated.

β-Amino alcohols are significant structural motifs found in numerous natural products and pharmaceuticals. gaylordchemical.com A primary route to their synthesis involves the reduction of β-nitro alcohols. The nitro group is readily reduced to a primary amine using various reducing agents, most commonly catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C). nih.gov

For a compound like this compound, this transformation would first require the reduction of the alkene to prevent side reactions, followed by the reduction of the nitro group.

Hypothetical Reduction Pathway:

| Step | Reactant | Reagents | Product |

| 1 | This compound | H₂, Pd/C (or other suitable catalyst) | 2-Methyl-3-(nitromethyl)butan-2-ol |

| 2 | 2-Methyl-3-(nitromethyl)butan-2-ol | H₂, Raney Ni (or other nitro reduction agent) | 3-(Aminomethyl)-2-methylbutan-2-ol |

Another established method for synthesizing β-amino alcohols is the ring-opening of epoxides with an amine nucleophile. researchgate.netorganic-chemistry.org This approach offers high regioselectivity and stereocontrol.

Nitroalkenes are valuable intermediates in organic synthesis, primarily utilized as Michael acceptors for the formation of new carbon-carbon and carbon-heteroatom bonds. The dehydration of β-nitro alcohols is a common method to generate nitroalkenes. This elimination reaction is typically acid- or base-catalyzed. Given that this compound is a tertiary alcohol, it would likely undergo dehydration under acidic conditions via an E1 mechanism, potentially leading to a conjugated nitroalkene.

α-Nitro ketones are versatile synthetic intermediates. organic-chemistry.org A standard method for their preparation is the oxidation of the corresponding α-nitro alcohols. mdpi.com For a secondary nitro alcohol, various oxidizing agents such as potassium dichromate in sulfuric acid, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions can be employed. mdpi.com However, since this compound possesses a tertiary alcohol, it would be resistant to direct oxidation to a ketone without cleavage of a carbon-carbon bond.

The conversion of organic compounds to carboxylic acids can be achieved through various oxidative methods. libretexts.org For instance, the oxidation of primary alcohols or aldehydes yields carboxylic acids. libretexts.org Another route involves the hydrolysis of nitriles. libretexts.org Given the structure of this compound, its conversion to a carboxylic acid would require a multi-step process involving functional group manipulations that are not straightforward.

Role in Heterocyclic Compound Synthesis

The functional groups within this compound suggest its potential use in constructing heterocyclic rings, which are core structures in many biologically active molecules.

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases. The synthesis of iminosugars often involves the use of nitromethyl functionalities, which can be introduced and later transformed to build the heterocyclic core. nih.gov For example, the intramolecular cyclization of an amino-aldehyde, which can be derived from a nitro-sugar precursor, is a key step in many iminosugar syntheses. While there are methods describing the synthesis of iminosugar C-nitromethyl glycosides, no literature specifically links this compound to this class of compounds. nih.gov

Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. nih.gov A prominent method for their synthesis is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. nih.gov The alkene moiety in this compound could theoretically serve as the dipolarophile in such a reaction.

General 1,3-Dipolar Cycloaddition:

| Dipole | Dipolarophile | Product |

| Nitrone (R-CH=N⁺(R')-O⁻) | Alkene (e.g., the double bond in the target compound) | Substituted Isoxazolidine (B1194047) |

This reaction would lead to the formation of a complex isoxazolidine structure, incorporating the tertiary alcohol and nitromethyl-containing side chain. However, no specific examples of this reaction with this compound have been reported in the scientific literature.

Contribution to Methodology Development in Organic Synthesis

There is no available information on the contribution of this compound to the development of new methodologies in organic synthesis.

Potential for Derivatization to Other Functionalized Building Blocks

There is no available information regarding the potential for this compound to be derivatized into other functionalized building blocks.

Advanced Topics and Future Research Directions

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like 2-Methyl-3-(nitromethyl)but-3-en-2-ol at the atomic level. Theoretical studies can offer insights that are difficult to obtain through experimental methods alone, guiding future synthetic efforts and deepening the understanding of the molecule's behavior.

Theoretical methods are instrumental in predicting how this compound will behave in chemical reactions. By calculating electron distribution, molecular orbitals, and electrostatic potential maps, researchers can identify the most reactive sites within the molecule.

Nucleophilic and Electrophilic Sites: The nitro group (-NO₂) is strongly electron-withdrawing, which influences the electronic character of the adjacent vinyl group. Computational models can quantify the partial charges on each atom, predicting that the carbon atom bearing the nitromethyl group is susceptible to nucleophilic attack. This is consistent with findings for other α-nitroalkyl enones, which undergo regioselective substitution by soft nucleophiles. nih.gov

Reaction Pathways: Density Functional Theory (DFT) is a common method used to model reaction pathways and predict their feasibility. For instance, in reactions involving the allylic alcohol moiety, computational studies can compare the energetics of different potential pathways, such as Sₙ1 versus Sₙ2' reactions. stackexchange.com This analysis helps predict whether a reaction will favor direct substitution at the tertiary carbon or an allylic rearrangement. The stability of potential intermediates, such as carbocations, and the transition state energies determine the most likely product. stackexchange.comstackexchange.com DFT calculations have been successfully used to rationalize mechanisms and chemoselectivity in reactions involving nitro compounds. chemrxiv.orgmdpi.com

Table 1: Computational Methods for Reactivity Prediction

| Computational Method | Application for this compound | Predicted Outcome |

| Electrostatic Potential Mapping | Identification of electron-rich and electron-poor regions. | The oxygen atoms of the nitro and hydroxyl groups are electron-rich (nucleophilic); the carbon of the C=C bond is susceptible to electrophilic attack. |

| Frontier Molecular Orbital (FMO) Theory | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The LUMO is likely localized around the nitro-activated alkene, indicating susceptibility to nucleophilic attack. |

| Density Functional Theory (DFT) | Calculation of activation energies for competing reaction pathways (e.g., Sₙ1 vs. Sₙ2', cycloadditions). mdpi.com | Prediction of the major product and optimal reaction conditions by identifying the lowest energy pathway. |

A primary application of computational chemistry is the detailed elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, providing a step-by-step picture of the chemical transformation.

For this compound, a key mechanistic question involves the reactions of its allylic alcohol group. Protonation of the hydroxyl group creates a good leaving group (water), leading to a tertiary allylic carbocation. stackexchange.com This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. Computational methods can calculate the relative stabilities of these resonance structures and the energy barriers for a nucleophile to attack at either position. stackexchange.com Such studies can explain or predict the regioselectivity of substitution reactions. stackexchange.com Furthermore, DFT calculations can be employed to investigate the transition states of more complex, concerted reactions, such as pericyclic reactions, that the vinyl group might undergo. mdpi.com

The three-dimensional shape (conformation) of this compound influences its physical properties and reactivity. The molecule has several rotatable bonds, leading to multiple possible conformers.

Allylic Strain: The molecule's structure presents the potential for allylic strain, a type of steric repulsion between substituents on an alkene and an adjacent allylic carbon. nih.gov Computational modeling, using methods like Møller–Plesset perturbation theory (MP2) or DFT, can calculate the relative energies of different conformers to determine the most stable arrangement of the substituents around the C-C single bond. researchgate.net

Intramolecular Hydrogen Bonding: A significant interaction that can dictate the preferred conformation is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the nitro (-NO₂) group. Theoretical calculations can determine the geometry and energy of this hydrogen bond, which would result in a cyclic-like conformation. researchgate.net The presence of such a bond would stabilize a specific conformer and could influence the molecule's reactivity by altering the availability of the hydroxyl proton. Ab initio calculations have been used extensively to study the conformers of similar molecules like allyl alcohol, identifying the most stable species based on these types of interactions. researchgate.netscribd.com

Sustainable Synthesis and Green Chemistry Methodologies

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, which contains an energetic nitro group, applying these principles is particularly important.

Traditionally, organic reactions involving aliphatic nitro compounds are performed in organic solvents. However, recent developments have shown that many of these transformations can be conducted efficiently in water. rsc.org Using water as a solvent offers significant environmental and safety benefits, as it is non-toxic, non-flammable, and inexpensive.

Aliphatic nitro compounds are valuable building blocks for creating new carbon-carbon bonds through reactions like the Henry (nitroaldol) and Michael additions. rsc.org Performing these syntheses in an aqueous medium is a key goal for green chemistry. Research has demonstrated that the synthesis of primary nitroalkanes from alkyl halides and silver nitrite (B80452) can proceed in satisfactory yields in an aqueous environment, accommodating various functional groups. organic-chemistry.org Furthermore, the reduction of nitro groups to amines, a fundamental transformation, can be achieved in water using catalysts under ambient conditions, offering a sustainable alternative to traditional methods that use heavy metals or harsh reagents. researchgate.netbeilstein-journals.org

Table 2: Comparison of Aqueous vs. Traditional Organic Solvents for Nitro Compound Synthesis

| Feature | Traditional Organic Solvents (e.g., Toluene, DCM) | Aqueous Medium (Water) |

| Environmental Impact | Often toxic, volatile (VOCs), and polluting. | Benign, non-toxic, and environmentally friendly. rsc.org |

| Safety | Flammable and can be hazardous to handle. | Non-flammable and safe. |

| Cost | Can be expensive to purchase and dispose of. | Inexpensive and readily available. |

| Reaction Efficiency | High, as many organic reagents are soluble. | Can be equally or even more efficient for certain reactions due to hydrophobic effects and hydrogen bonding. rsc.org |

| Work-up | Often requires extraction and solvent evaporation. | Can be simpler, with product potentially precipitating out for easy filtration. |

An even more advanced approach in green chemistry is the elimination of the solvent altogether. Solvent-free, or solid-state, reactions reduce pollution and lower costs by simplifying experimental procedures and work-up. ias.ac.in These reactions can be facilitated by grinding the reactants together, sometimes with a solid support like silica (B1680970) or alumina, and may be initiated by heat, microwave, or ultrasound irradiation. ias.ac.in

Several types of reactions relevant to the synthesis of nitro compounds and allylic alcohols have been successfully performed under solvent-free conditions.

Nitration: Facile and controllable electrophilic aromatic nitration has been achieved with high yields under solvent-free conditions using specific catalysts. organic-chemistry.org

Condensation Reactions: The condensation of aldehydes and nitroalkanes to form nitroalkenes, a related structural motif, can be promoted efficiently at room temperature using ionic liquids, which can be recycled. organic-chemistry.org

Allylation: Metals such as indium and zinc can mediate the allylation of carbonyl compounds to produce homoallylic alcohols under solvent-free conditions, demonstrating the feasibility of forming C-C bonds without a solvent. rsc.org

Microwave-Assisted Synthesis: The use of microwaves can significantly accelerate reactions and improve yields, often without the need for a solvent. researchgate.net This technique is particularly attractive for reducing energy consumption and is considered a green synthetic method for preparing nitro compounds. researchgate.net

By exploring these methodologies, future syntheses involving this compound can be designed to be safer, more efficient, and environmentally responsible.

Development of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The presence of a tetrasubstituted stereocenter in this compound presents a significant synthetic challenge, demanding the development of novel catalytic systems with exceptional efficiency and stereocontrol. The synthesis of chiral tertiary allylic alcohols is a field of active research, with several promising strategies emerging. nih.gov

One such approach involves the use of dual catalytic systems, for example, combining palladium and photoredox catalysis for the asymmetric synthesis of homoallylic alcohols with vicinal tetrasubstituted carbon centers. chemrxiv.org This methodology allows for the construction of highly congested stereocenters under mild conditions. Further research could adapt this strategy for the introduction of the nitromethyl group, potentially through the use of a suitable nitromethyl radical precursor.

Another avenue of exploration is the use of chiral N,N'-dioxide-copper(I) complexes, which have proven to be highly effective in the asymmetric Henry reaction, yielding β-nitroalcohols with high enantiomeric excess. acs.orgacs.org The modular nature of these ligands allows for fine-tuning of the chiral environment to optimize selectivity for specific substrates. Future research would involve designing and screening a library of these ligands to identify the optimal catalyst for the synthesis of this compound.

| Catalytic System | Reaction Type | Key Features |

| Dual Palladium/Photoredox Catalysis | Decarboxylative Allylic Alkylation | Formation of vicinal tetrasubstituted centers, mild reaction conditions. chemrxiv.org |

| Chiral N,N'-Dioxide-Copper(I) Complexes | Asymmetric Henry Reaction | High enantioselectivity (up to 98% ee), modular ligand design. acs.org |

| Chiral Tetrahydrosalen-Copper(I) Complex | Asymmetric Henry Reaction | High yields and enantiomeric excess for a broad range of aldehydes. organic-chemistry.org |

Exploration of Unprecedented Reactivity Modes for the Nitromethyl-Allylic Alcohol Motif

The unique combination of a tertiary allylic alcohol and a nitromethyl group in this compound opens up possibilities for exploring unprecedented reactivity modes. The nitro group is a versatile functional group that can participate in a wide range of transformations, including reductions to amines, Nef reactions to form carbonyl compounds, and cycloadditions. nih.govmdpi.com The allylic alcohol moiety can undergo various reactions such as oxidation, epoxidation, and rearrangement. diva-portal.orgacs.org

Future research could investigate the interplay between these two functional groups under various catalytic conditions. For instance, the development of tandem reactions where the nitro group directs or participates in the transformation of the allylic alcohol could lead to the synthesis of novel and complex molecular architectures. An example could be an intramolecular cyclization triggered by the reduction of the nitro group, leading to the formation of functionalized nitrogen-containing heterocycles.

Furthermore, the nitro group can act as a precursor to a nitronate, which has dual nucleophilic and electrophilic character. nih.gov This could be exploited in domino reactions, where the nitronate initiates a cascade of bond-forming events involving the allylic alcohol or its derivatives. The exploration of such novel reactivity pathways would significantly expand the synthetic utility of the nitromethyl-allylic alcohol motif.

Design of Next-Generation Derivatives with Tailored Synthetic Profiles

The structure of this compound serves as a versatile scaffold for the design of next-generation derivatives with tailored synthetic profiles. By modifying the core structure, it is possible to create a library of compounds with diverse properties and potential applications. For instance, the allylic double bond can be functionalized through various reactions, such as dihydroxylation, epoxidation, or metathesis, to introduce new functional groups and stereocenters.

The nitro group can be transformed into a wide array of other functionalities, including amines, oximes, and carbonyls, providing access to a diverse range of chemical space. nih.govresearchgate.net These transformations would yield novel building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. For example, the reduction of the nitro group to an amine would lead to the formation of a chiral amino alcohol, a privileged motif in many biologically active compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.